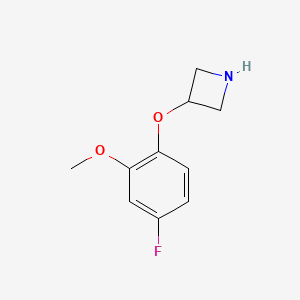

3-(4-Fluoro-2-methoxyphenoxy)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

3-(4-fluoro-2-methoxyphenoxy)azetidine |

InChI |

InChI=1S/C10H12FNO2/c1-13-10-4-7(11)2-3-9(10)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 |

InChI Key |

HTPJTFJBCIYKDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)OC2CNC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 4 Fluoro 2 Methoxyphenoxy Azetidine Analogues

Systematic Structural Modifications of the Azetidine (B1206935) Ring

The four-membered saturated azetidine ring, while synthetically challenging to access due to ring strain, is a valuable scaffold in medicinal chemistry. medwinpublishers.com Its unique three-dimensional structure and ability to influence the physicochemical properties of a molecule make it an attractive component in drug design. nih.govnih.gov SAR studies on various azetidine-containing compounds have highlighted the importance of substitution patterns on the ring for biological activity.

The nitrogen atom of the azetidine ring presents a key handle for chemical modification. In SAR studies of azetidine-containing dipeptide inhibitors of human cytomegalovirus (HCMV), the nature of the substituent on the nitrogen terminus was found to be critical for antiviral activity. nih.gov Specifically, a benzyloxycarbonyl moiety at the N-terminus was identified as an absolute requirement for anti-HCMV activity. nih.gov This suggests that for analogues of 3-(4-fluoro-2-methoxyphenoxy)azetidine, the introduction of various substituents on the azetidine nitrogen could significantly modulate their biological profile. The size, electronics, and hydrogen bonding capacity of these substituents would likely influence binding to target proteins.

| Modification | General Observation on Activity | Reference |

| N-benzyloxycarbonyl | Essential for anti-HCMV activity in dipeptide analogues | nih.gov |

| Other N-substituents | Activity is sensitive to the nature of the N-substituent | nih.gov |

Modifications at the carbon atoms of the azetidine ring can also have a profound impact on activity. In the context of azetidin-2-one (B1220530) (β-lactam) derivatives, substitutions at the C-3 and C-4 positions have been extensively studied. For instance, in a series of benzoxazole-bearing azetidinones, the presence of electron-withdrawing groups like chloro and nitro at the ortho and para positions of a C-4 phenyl ring resulted in good anti-inflammatory and anticancer activity. ijrar.org While this compound is not a β-lactam, these findings underscore the principle that substitutions on the carbon framework of the azetidine ring can significantly influence biological outcomes. Derivatization at the C-2 and C-4 positions of this compound with various functional groups could therefore be a fruitful avenue for SAR exploration, potentially impacting target affinity and pharmacokinetic properties.

The incorporation of spirocyclic and fused ring systems is a modern strategy in medicinal chemistry to explore novel chemical space and improve molecular properties. rsc.orgresearchgate.net Spirocyclic azetidines, where the azetidine ring shares a single carbon atom with another ring, have been shown to act as bioisosteres for more common saturated six-membered heterocycles like morpholine (B109124) and piperazine. nih.gov The synthesis of multifunctional spirocyclic azetidines has been achieved and these scaffolds have been incorporated into known drug structures, leading to analogues with improved activity and reduced toxicity. nih.gov Introducing spirocyclic or fused systems to the this compound core could lead to novel analogues with distinct conformational properties and potentially enhanced biological activity. nih.govrsc.orgnih.gov

| System | Potential Advantage | Reference |

| Spirocyclic Azetidines | Can act as bioisosteres for larger rings, potentially improving properties. | nih.gov |

| Fused Azetidine Systems | Introduces conformational rigidity, which can be beneficial for target binding. | rsc.org |

Modifications of the 4-Fluoro-2-methoxyphenoxy Moiety

The 4-fluoro-2-methoxyphenoxy group is a key pharmacophoric element. Its electronic properties and substitution pattern can critically influence interactions with biological targets.

The relative positions of the fluorine and methoxy (B1213986) substituents on the phenyl ring are expected to have a significant impact on the molecule's electronic distribution and conformation. SAR studies of various compound classes have demonstrated that the positional isomerism of substituents on a phenyl ring can lead to dramatic changes in biological activity. For example, in a series of 1,4-diarylazetidin-2-ones, methoxyphenyl units were found to be important for anticancer activity. nih.gov Similarly, in a different series, a 3-methyl-4-fluorophenyl scaffold was identified as an important pharmacophoric feature for antiviral activity. nih.gov Therefore, synthesizing and evaluating isomers of this compound, such as those with a 3-fluoro-2-methoxy or 2-fluoro-4-methoxy substitution pattern, would be a critical step in understanding the electronic and steric requirements for activity.

Replacing the fluorine and methoxy groups with other substituents can further elucidate the SAR. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact, hydrogen bond donors or acceptors—will all play a role in modulating the compound's properties. For instance, in studies of flavanone (B1672756) derivatives, the type and position of substituents on the phenyl ring were found to be crucial for their cytotoxic activity against various cancer cell lines. mdpi.com Analogously, exploring a range of substituents on the phenoxy ring of the parent compound will likely yield a wealth of SAR data, guiding the design of more potent and selective analogues.

| Modification | Rationale for Investigation |

| Positional Isomers (e.g., 3-fluoro-2-methoxy) | To understand the optimal electronic and steric arrangement for activity. |

| Replacement of Fluorine (e.g., with Cl, Br, CN) | To probe the effect of different electron-withdrawing groups. |

| Replacement of Methoxy (e.g., with ethoxy, hydroxyl) | To investigate the influence of size and hydrogen bonding potential. |

| Introduction of other substituents | To explore a wider chemical space and identify novel interactions with the target. |

Bioisosteric Replacements for the Phenoxy Moiety

In medicinal chemistry, the strategic replacement of a functional group with another that has similar physical and chemical properties, known as bioisosteric replacement, is a common strategy to enhance potency, improve pharmacokinetic properties, or reduce toxicity. ctppc.org The phenoxy moiety of this compound is a prime candidate for such modification. The benzene (B151609) ring is a prevalent feature in many drugs but can also contribute to poor physicochemical properties. acs.org Bioisosteric substitution can lead to improved metabolic stability, solubility, and target engagement. acs.org

Various heterocyclic and non-aromatic scaffolds are considered effective bioisosteres for a phenyl ring. acs.orgu-tokyo.ac.jp For the 4-fluoro-2-methoxyphenoxy group, replacements could include five- or six-membered heteroaromatic rings or rigid, non-planar scaffolds. These replacements aim to mimic the spatial arrangement and electronic properties of the original group while offering advantages in other molecular properties. For instance, introducing nitrogen atoms into an aromatic ring can create new hydrogen bonding opportunities and modulate polarity. drugdesign.org Non-classical bioisosteres, such as the bicyclo[1.1.1]pentane motif, can replicate the geometry of a para-substituted phenyl ring while reducing lipophilicity and improving metabolic profiles. u-tokyo.ac.jp

Below is a table of potential bioisosteric replacements for the phenoxy group and the rationale for their consideration in drug design.

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenyl | Pyridine | Introduces a nitrogen atom, potentially altering hydrogen bonding capabilities, modulating polarity, and improving solubility. ctppc.org |

| Phenyl | Pyrazole | Can offer different vector projections for substituents and modify electronic properties and metabolic stability. |

| Phenyl | Thiophene | A five-membered aromatic heterocycle that can mimic the phenyl ring while altering electronic distribution and lipophilicity. |

| Phenyl | Bicyclo[1.1.1]pentane | A non-aromatic, rigid scaffold that acts as a para-phenyl mimic, often leading to improved solubility and metabolic stability. u-tokyo.ac.jp |

| Phenoxy Ether Linkage | Amide or Sulfonamide | Replaces the ether oxygen to introduce different hydrogen bonding patterns and alter metabolic properties. ctppc.org |

Conformational Analysis and its Impact on Biological Activity

The three-dimensional shape of a molecule is crucial for its interaction with biological targets. For this compound, the conformational properties of the azetidine ring are of particular importance.

Ring Strain and Rigidity of the Azetidine Scaffold

Azetidine is a four-membered, nitrogen-containing heterocycle characterized by significant ring strain. researchgate.netrsc.org This strain, estimated to be around 25.2-25.4 kcal/mol, is a defining feature of the azetidine ring's chemistry and structure. researchgate.netrsc.org It is substantially higher than that of larger rings like pyrrolidine (B122466) (approx. 5.8 kcal/mol) but slightly less than the highly strained aziridine (B145994) (approx. 26.7 kcal/mol). researchgate.net This inherent strain endows the azetidine scaffold with a high degree of molecular rigidity. researchgate.net Unlike more flexible five- or six-membered rings, the azetidine ring provides a more constrained and predictable geometry, which can be advantageous for designing ligands that fit precisely into a biological target's binding site. nih.gov This rigidity makes azetidine a "privileged scaffold" in medicinal chemistry, offering a stable framework for the spatial orientation of substituents. researchgate.netnih.gov

Table comparing the ring-strain energies of azetidine and related cyclic amines.

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | ~26.7 researchgate.net |

| Azetidine | 4 | ~25.2 researchgate.net |

| Pyrrolidine | 5 | ~5.8 researchgate.net |

Preferred Conformations of this compound

The azetidine ring is not planar; it adopts a puckered conformation to relieve some of its torsional strain. nih.govrsc.org For the parent azetidine molecule, a dihedral angle of 37° has been determined by gas-phase electron diffraction. rsc.org When a substituent is present at the 3-position, as in this compound, it can occupy one of two positions relative to the ring: axial or equatorial.

The large 4-fluoro-2-methoxyphenoxy group would be expected to have a significant influence on the ring's puckering and conformational equilibrium. Generally, bulky substituents on cyclic systems prefer to occupy the equatorial position to minimize steric clashes with other atoms on the ring. Therefore, it is highly probable that the most stable conformation of this compound features the phenoxy substituent in an equatorial-like orientation. The exact puckering of the ring and the orientation of the substituent would also be influenced by electronic factors, including potential interactions between the ether oxygen's lone pairs and the ring's orbitals.

Influence of Substituents on Azetidine Ring Puckering

The degree of puckering and the conformational preferences of the azetidine ring are highly sensitive to the nature and position of its substituents. nih.govresearchgate.net The incorporation of substituents can alter the ring's geometry and the energetic barrier between different puckered states.

Table summarizing the general influence of substituent properties on azetidine ring conformation.

| Substituent Property | General Influence on Conformation |

|---|---|

| Steric Bulk | Larger, bulkier groups strongly prefer an equatorial position to minimize steric hindrance. |

| Electron-Withdrawing (on ring) | Can enforce a specific puckered state through inductive and hyperconjugative effects. researchgate.netnih.gov |

| Hydrogen Bonding Capability | May favor conformations that allow for intramolecular hydrogen bonds, potentially overriding steric preferences. |

Computational Chemistry and Molecular Modeling of 3 4 Fluoro 2 Methoxyphenoxy Azetidine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of a molecule. nih.gov These methods, grounded in the principles of quantum mechanics, can provide detailed insights into orbital energies, charge distribution, and reactivity, which are fundamental to understanding a molecule's potential interactions.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.orgyoutube.com The energy of these orbitals and the HOMO-LUMO gap are critical descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For 3-(4-Fluoro-2-methoxyphenoxy)azetidine, the HOMO is expected to be localized primarily on the electron-rich 4-fluoro-2-methoxyphenoxy moiety, particularly the oxygen and methoxy (B1213986) group, which possess lone pairs of electrons. The LUMO, conversely, is likely distributed across the azetidine (B1206935) ring and the aromatic system, areas that can accept electron density. The specific energies and the resulting gap can be calculated using methods like Density Functional Theory (DFT).

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 6.60 |

Note: The values presented are hypothetical and representative of what might be obtained from a DFT calculation (e.g., at the B3LYP/6-31G level of theory).*

The distribution of electron density within a molecule is key to understanding its intermolecular interactions. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netyoutube.com

In this compound, the electronegative fluorine and oxygen atoms are expected to create regions of negative electrostatic potential (colored red or orange on an ESP map). The nitrogen atom of the azetidine ring, with its lone pair, will also contribute to a region of negative potential. Conversely, the hydrogen atoms of the azetidine ring and the aromatic ring will exhibit positive electrostatic potential (colored blue). These features are crucial for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, with biological targets.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide insights into the electronic structure of a single, optimized geometry, molecules are dynamic entities that exist as an ensemble of different conformations. researchgate.net Molecular dynamics (MD) simulations are a computational method used to explore the conformational landscape of a molecule over time by solving Newton's equations of motion.

For this compound, key conformational variables include the puckering of the azetidine ring and the rotation around the C-O-C ether linkage. MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a biological binding site.

Molecular Docking and Ligand-Target Interactions (Hypothetical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. proquest.comrjptonline.orgrjptonline.org This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.

The azetidine scaffold is a privileged structure in medicinal chemistry, found in a number of biologically active compounds. nih.govmedwinpublishers.com Based on precedents, azetidine-containing molecules have been shown to target a variety of proteins, including enzymes and receptors. For instance, azetidine derivatives have been investigated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer. acs.orgnih.gov Other azetidine-containing compounds have shown potential as antidepressant agents by targeting monoamine oxidase A (MAO-A). proquest.comcabidigitallibrary.org

Table 2: Potential Hypothetical Targets Based on Azetidine Scaffold Precedents

| Target Class | Specific Example | Rationale for Hypothetical Interaction |

| Kinase | STAT3 | The azetidine scaffold can provide a rigid core for positioning functional groups that interact with the kinase hinge region or other key residues. |

| Oxidase | MAO-A | The nitrogen atom of the azetidine ring could participate in key interactions within the active site of the enzyme. |

| GPCR | Serotonin Receptors | The aromatic and basic features of the molecule could allow for interactions with the orthosteric or allosteric sites of G-protein coupled receptors. |

In a hypothetical docking study of this compound with a target such as STAT3, the molecule could adopt a conformation where the 4-fluoro-2-methoxyphenoxy group occupies a hydrophobic pocket. The fluorine atom might form a halogen bond with a backbone carbonyl group, while the methoxy group could be involved in van der Waals interactions. The azetidine nitrogen, if protonated, could form a crucial hydrogen bond with a key acidic residue like an aspartate or glutamate (B1630785) in the binding site.

The binding affinity, often expressed as a docking score or an estimated binding energy (ΔG), quantifies the strength of the interaction. A lower binding energy indicates a more stable complex.

Table 3: Hypothetical Docking Results for this compound with a Protein Target

| Docking Pose | Estimated Binding Energy (kcal/mol) | Key Predicted Interactions |

| 1 | -8.5 | Hydrogen bond between azetidine N and Asp345; Halogen bond between F and Gly211; Hydrophobic interactions with Phe178, Leu342. |

| 2 | -8.2 | Hydrogen bond between azetidine N and Glu210; Pi-stacking between the phenyl ring and Tyr340. |

| 3 | -7.9 | Water-bridged hydrogen bond between methoxy O and Ser208. |

Note: The binding energies and interacting residues are purely hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. These models are instrumental in predicting the activity of new, unsynthesized molecules. However, for this compound, no specific QSAR models appear to have been developed and published.

Selection of Molecular Descriptors

The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can be broadly categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, volume, van der Waals surface area).

Physicochemical Descriptors: Properties like lipophilicity (LogP) and electronic properties.

Without specific studies on this compound, it is not possible to provide a data table of molecular descriptors that have been selected and utilized for a predictive model of its biological activity.

Development of Predictive Models for Biological Activities

Once descriptors are selected, various statistical and machine learning methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF). The goal is to create a robust model that can accurately predict the biological activity of new compounds based on their calculated descriptors.

The performance of such models is evaluated using metrics like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). A reliable QSAR model provides valuable insights into the structural features that are crucial for a compound's activity.

As no QSAR studies specifically targeting this compound were identified, there is no data available on predictive models for its biological activities or the statistical validation of such models. Research on broader classes of azetidine-containing compounds may exist, but in adherence to the specific focus of this article, those findings cannot be extrapolated to this individual compound.

In Vitro Biological Activity and Mechanistic Investigations of 3 4 Fluoro 2 Methoxyphenoxy Azetidine and Its Analogues

Antimicrobial Activity Evaluations (e.g., Antibacterial, Antifungal, Antitubercular)

The azetidine (B1206935) scaffold is a component of various compounds evaluated for their efficacy against a range of microbial pathogens.

Antibacterial and Antifungal Activity: The core azetidine structure is a key feature of β-lactam antibiotics, such as penicillins and cephalosporins. nih.gov Beyond this class, novel azetidine derivatives continue to be explored for their antimicrobial properties. For instance, certain azetidin-2-one (B1220530) derivatives have shown notable antifungal activity against Colletotrichum capsici, in some cases comparable to the standard drug fluconazole. nih.gov Similarly, a novel chitosan-azetidine derivative demonstrated significant inhibitory effects on the mycelial growth of Aspergillus fumigatus, with an antifungal inhibitory index of 26.19%. nih.gov Studies on N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have revealed their potential as enhancers for existing antibiotics like oxacillin (B1211168), particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Antitubercular Activity: Azetidine derivatives have emerged as promising agents against Mycobacterium tuberculosis (Mtb). A series of azetidines, termed BGAz, exhibited potent bactericidal activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mtb, with minimum inhibitory concentration (MIC₉₉) values below 10 μM. nih.gov Further research into spirocyclic azetidines equipped with a nitrofuran component also demonstrated high in vitro activity against Mtb, with some compounds showing lower MIC values than the first-line drug isoniazid. mdpi.comnih.gov Another study on a 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, which shares a fluorophenoxy moiety, found it to be a promising anti-TB agent against both H37Rv and MDR strains of Mtb. mdpi.com

Mechanistic studies suggest that azetidine-based compounds can act on various microbial targets. For the antitubercular BGAz derivatives, the mode of action involves the disruption of cell envelope biogenesis, specifically by inhibiting the late-stage biosynthesis of mycolic acid. nih.gov Transcriptomic analysis confirmed that this mechanism is distinct from that of existing mycobacterial cell wall inhibitors. nih.gov In the case of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones, which enhance oxacillin's effectiveness, computational docking studies suggest a potential mechanism. nih.gov It is proposed that one enantiomer, (3R,4S)-11f, may displace oxacillin from β-lactamase, thereby protecting the antibiotic from enzymatic degradation by the resistant bacteria. nih.gov

Anticancer Activity Assessments

The fluorinated azetidine scaffold is a key component in a variety of synthetic compounds investigated for their potential as anticancer agents.

Analogues of 3-(4-Fluoro-2-methoxyphenoxy)azetidine have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A series of 3-fluoro and 3,3-difluoro substituted β-lactams, designed as analogues of the natural tubulin-disrupting agent combretastatin (B1194345) A-4 (CA-4), showed potent antiproliferative activity. nih.govnih.gov

Specifically, the compound 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (analogue 32 ) exhibited nanomolar efficacy against the triple-negative breast cancer cell line Hs578T and its invasive subclone Hs578Ts(i)8. nih.govnih.gov Another analogue, 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (analogue 33 ), was also highly active against the ER-positive MCF-7 breast cancer cell line and effective in MDA-MB-231 cells. nih.govnih.gov Importantly, these compounds demonstrated low toxicity in non-cancerous cells, indicating a degree of selectivity for cancer cells. nih.gov Other research has noted that fluorinated analogues of 1,4-diarylazetidinone showed significant anticancer activity against HT-29 colon cancer cells. nih.gov

| Compound Analogue | Cell Line | Cancer Type | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Analogue 32 | MCF-7 | Breast (ER+) | 0.075 | nih.gov |

| Analogue 32 | Hs578T | Breast (Triple-Negative) | 0.033 | nih.govnih.gov |

| Analogue 32 | Hs578Ts(i)8 | Breast (Invasive) | 0.065 | nih.govnih.gov |

| Analogue 33 | MCF-7 | Breast (ER+) | 0.095 | nih.govnih.gov |

| Analogue 33 | MDA-MB-231 | Breast (Triple-Negative) | 0.620 | nih.gov |

Mechanistic studies have confirmed that the cytotoxic effects of these azetidine analogues are linked to the induction of apoptosis, or programmed cell death. In MCF-7 breast cancer cells, treatment with analogue 33 led to a downregulation in the expression of anti-apoptotic proteins Bcl-2 and survivin. nih.govnih.gov Concurrently, there was an upregulation in the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the balance of pro- and anti-apoptotic proteins is a hallmark of the intrinsic pathway of apoptosis. Other studies on the non-protein amino acid L-azetidine-2-carboxylic acid (AZE) also found that it could induce cell death and increase the BAX/Bcl2 ratio in microglial cells, further supporting the pro-apoptotic potential of the azetidine ring structure. nih.gov

The anticancer activity of azetidine analogues is also associated with their ability to interfere with cell cycle progression. The combretastatin A-4 analogues, including analogue 33 , function as microtubule-disrupting agents. nih.govnih.gov They act by inhibiting tubulin polymerization, which is essential for the formation of the mitotic spindle during cell division. nih.govnih.gov Disruption of this process typically leads to cell cycle arrest in the G2/M phase, preventing the cell from completing mitosis and ultimately triggering apoptosis. While direct cell cycle analysis data for these specific azetidin-2-one analogues is not detailed, their established mechanism as tubulin inhibitors strongly implies a mode of action involving the modulation of cell cycle progression. nih.govnih.gov

Interactions with Specific Molecular Targets (e.g., Tubulin)

Research into the analogues of this compound, particularly those containing an azetidin-2-one (β-lactam) ring, has identified tubulin as a significant molecular target. medwinpublishers.com These compounds have been investigated for their antiproliferative activities and their ability to interfere with tubulin polymerization.

A series of novel azetidin-2-one analogues were designed as colchicine-binding site inhibitors. medwinpublishers.com These compounds demonstrated significant in vitro antiproliferative activities in breast cancer cell lines. medwinpublishers.com The mechanism of action was determined to be the inhibition of tubulin polymerization, with the compounds interacting at the colchicine-binding site on tubulin. medwinpublishers.com Molecular docking studies have further supported the hypothesis that these azetidin-2-one compounds interact with the colchicine-binding domain of tubulin. medwinpublishers.com

Enzyme Inhibition Studies

Phospholipase A2 (PLA2) Enzyme Inhibition

Analogues of this compound, specifically azetidin-2-one derivatives, have been synthesized and evaluated for their ability to inhibit Phospholipase A2 (PLA2) enzymes. medwinpublishers.com The inhibition of PLA2 is a key target in the development of anti-inflammatory agents, as this enzyme is responsible for the release of arachidonic acid, a precursor to pro-inflammatory mediators. medwinpublishers.com

In vitro studies have shown that certain azetidin-2-one derivatives are effective inhibitors of PLA2. medwinpublishers.com The incorporation of a β-lactam ring with various substituted aryl acids was found to enhance the binding to the PLA2 enzyme. medwinpublishers.com

Other Relevant Enzyme Target Screening

Beyond PLA2, other azetidine derivatives have been screened for their inhibitory effects on different enzyme targets. Notably, various azetidine derivatives have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake, targeting the GAT-1 and GAT-3 transporters. nih.gov Both N-unsubstituted and N-alkylated lipophilic derivatives of 3-hydroxy-3-(4-methoxyphenyl)azetidine have shown moderate affinity for GAT-1 and GAT-3. nih.gov

Furthermore, a novel class of azetidine amides has been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). acs.org These compounds have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity in vitro. acs.org

Antioxidant Activity Evaluations

The antioxidant potential of azetidine derivatives has been another area of significant research interest. jmchemsci.comnih.gov

Free Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide)

The antioxidant activity of azetidine derivatives has been assessed using in vitro assays, with a focus on their ability to scavenge free radicals. jmchemsci.com One study on an azetidine-2-one derivative demonstrated notable scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. jmchemsci.comjmchemsci.com The maximum percentage of scavenging effect of the tested compound on DPPH at a concentration of 25 μg was 85%. jmchemsci.com

The DPPH free radical test is based on the ability of an antioxidant to donate an electron to the DPPH radical, leading to a color change that can be measured spectrophotometrically. jmchemsci.com The results indicated a definite scavenging activity of the azetidine-2-one derivative when compared to the standard antioxidant, ascorbic acid. jmchemsci.comjmchemsci.com

DPPH Radical Scavenging Activity of an Azetidine-2-one Derivative

| Compound | Concentration (µg) | Maximum Scavenging Effect (%) | Reference |

|---|---|---|---|

| Azetidine-2-one derivative | 25 | 85 | jmchemsci.com |

While specific studies on the hydrogen peroxide scavenging activity of this compound were not identified, the broader antioxidant properties of azetidine derivatives suggest potential activity in this area as well.

Mechanisms of Antioxidant Action

The mechanism by which azetidine derivatives exert their antioxidant effects is believed to be through their ability to act as reducing agents, donating an electron to neutralize free radicals. jmchemsci.com In the case of the DPPH assay, the azetidine-2-one derivative reduces the DPPH radical, causing the solution to lose its color as the electrons become paired off. jmchemsci.com This electron-donating capacity is a key characteristic of free radical scavengers.

Neuropharmacological Relevance and CNS Activity (Hypothetical)

The potential for compounds containing an azetidine scaffold to be active in the central nervous system (CNS) is a subject of significant interest in medicinal chemistry. nih.gov Azetidine-containing compounds have been explored for the treatment of various neurological and psychiatric disorders. nih.govtechnologynetworks.com

A significant hurdle in the development of CNS drugs is ensuring they can cross the blood-brain barrier (BBB), a highly selective border that protects the brain. nih.govsabanciuniv.edu The ability of a molecule to penetrate the BBB is governed by a narrow window of physicochemical properties. nih.govresearchgate.net The azetidine scaffold can be advantageous in this context.

Key properties influencing BBB penetration include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors. nih.govresearchgate.net The rigid and compact nature of the azetidine ring can help maintain these properties within the optimal range for CNS penetration. enamine.netresearchgate.net By replacing larger, more flexible rings like piperidine (B6355638) or pyrrolidine (B122466), the azetidine moiety can reduce molecular weight and lipophilicity while increasing three-dimensionality, which can be favorable for BBB passage. nih.govresearchgate.net

Studies on diverse libraries of azetidine-based scaffolds have been conducted to evaluate their potential for generating lead-like molecules for CNS targets. nih.govnih.gov These investigations measure in vitro properties such as solubility, protein binding, and permeability to assess their suitability for CNS applications. nih.gov Computational models are also used to predict brain partitioning and potential interactions with efflux transporters like P-glycoprotein, which can actively pump drugs out of the brain. nih.gov

Table 1: Preferred Physicochemical Properties for CNS Drug Candidates

| Property | Preferred Range |

|---|---|

| Molecular Weight (MW) | <450 |

| Topological Polar Surface Area (TPSA) | <70 Ų |

| Hydrogen Bond Donors (HBD) | 0–1 |

| Calculated LogP (cLogP) | 2–4 |

| Calculated LogD (cLogD) | 2–4 |

This table summarizes the generally accepted physicochemical property ranges that increase the likelihood of a compound penetrating the blood-brain barrier. nih.gov

The azetidine ring serves as a valuable structural motif for designing ligands that can modulate the activity of various CNS receptors and transporters. Its constrained conformation can lead to higher binding affinity and selectivity for specific biological targets. enamine.net

Azetidine derivatives have been synthesized and evaluated as:

GABA Uptake Inhibitors : Conformationally constrained analogues of GABA and beta-alanine (B559535) incorporating an azetidine ring have shown inhibitory potency at GABA transporters GAT-1 and GAT-3. nih.gov For instance, certain azetidin-2-ylacetic acid derivatives displayed IC50 values in the low micromolar range for GAT-1. nih.gov

Dopamine (B1211576) Receptor Ligands : The scaffold is present in compounds investigated for their dopamine antagonist activity, suggesting its utility in developing treatments for conditions like schizophrenia. nih.gov

Antidepressant Agents : Tricyclic derivatives of azetidine have been synthesized and shown to act as CNS stimulants, indicating potential for antidepressant applications. nih.gov

Glutamate (B1630785) Receptor Ligands : The rigid structure of the azetidine ring has been used to create analogues of glutamic acid to explore new ligands for ionotropic and metabotropic glutamate receptors. researchgate.net

General CNS-Active Agents : Broader screening of azetidin-2-one derivatives has indicated that the scaffold can be a foundation for compounds with various CNS activities, including anti-anxiety, nootropic (cognition-enhancing), and anti-catatonic effects, potentially through modulation of dopaminergic pathways. nih.gov

Drug Discovery Applications of Azetidine Scaffolds

The unique structural and chemical properties of the azetidine ring make it a highly valuable component in modern drug discovery. nih.govpharmablock.com It offers a balance of stability and rigidity, allowing for precise control over the pharmacological properties of a molecule. pharmablock.compharmablock.com

The azetidine scaffold is considered a "privileged motif" in medicinal chemistry. pharmablock.compharmablock.com This means it is a structural framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. This versatility makes it an excellent starting point for developing new drugs.

Key advantages of the azetidine scaffold include:

Conformational Rigidity : The strained four-membered ring restricts the number of possible conformations a molecule can adopt. enamine.net This pre-organization for binding can reduce the entropic penalty upon interaction with a target, potentially leading to higher affinity. enamine.net

Improved Physicochemical Properties : Incorporating an azetidine ring can enhance properties like aqueous solubility and metabolic stability while reducing lipophilicity compared to larger aliphatic rings. researchgate.net

Vectorial Exit Points : The azetidine ring provides well-defined exit vectors for attaching other chemical groups, allowing for systematic exploration of the surrounding chemical space during lead optimization. acs.orgnih.gov

Numerous drug discovery campaigns have utilized azetidine-containing compounds as leads. For example, they have been optimized into potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) and as agonists for the Takeda G-protein receptor 5 (TGR5). acs.orgnih.gov

A cutting-edge application for azetidine scaffolds is in the field of targeted protein degradation (TPD), particularly in the design of Proteolysis Targeting Chimeras (PROTACs). nih.govbiosynth.com PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govnih.gov

The molecule consists of a ligand for the target protein and a ligand for the E3 ligase, connected by a chemical linker. The linker is not merely a spacer; its composition, length, and rigidity are critical for the formation of a stable and productive ternary complex (Target:PROTAC:E3 Ligase), which is necessary for protein degradation. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The biological activity of chiral molecules is often dependent on their stereochemistry. Currently, 3-(4-fluoro-2-methoxyphenoxy)azetidine is typically available as a racemate. The development of synthetic routes to access individual enantiomers is a critical next step for detailed pharmacological evaluation. Future research should explore several promising asymmetric strategies.

One potential approach involves the use of chiral starting materials. The synthesis could commence from an enantiopure 3-hydroxyazetidine derivative, a readily available chiral building block. chemicalbook.comwipo.int A nucleophilic substitution reaction, such as a Mitsunobu or Williamson ether synthesis, with 4-fluoro-2-methoxyphenol (B1225191) would install the desired aryloxy group while retaining the stereochemical integrity of the chiral center.

Alternatively, organocatalytic methods offer a powerful strategy for enantioselective synthesis. nih.govrsc.org A pro-chiral precursor, such as N-protected azetidin-3-one, could undergo an asymmetric reduction followed by etherification. Another avenue is the direct enantioselective arylation or etherification of an N-protected azetidine (B1206935). Catalytic systems based on chiral phosphoric acids, squaramides, or metal complexes with chiral ligands have shown success in analogous transformations and could be adapted for this specific synthesis. acs.orgacs.org These methods would allow for the controlled formation of either the (R) or (S) enantiomer, which is essential for investigating stereospecific interactions with biological targets.

| Proposed Asymmetric Strategy | Key Precursor | Potential Reaction Type | Anticipated Advantage |

| Chiral Building Block Approach | Enantiopure 3-hydroxyazetidine | Williamson Ether Synthesis / Mitsunobu Reaction | High enantiopurity, well-established reactions. |

| Organocatalytic Reduction | N-Boc-azetidin-3-one | Asymmetric transfer hydrogenation | Access to both enantiomers using different catalyst stereoisomers. |

| Catalytic Asymmetric C-O Coupling | N-Boc-azetidine | Transition-metal catalyzed cross-coupling | Direct formation of the chiral C-O bond with high atom economy. |

Exploration of Additional Biological Targets

The azetidine scaffold is present in a wide array of pharmacologically active agents, demonstrating activities such as anticancer, antibacterial, and dopamine (B1211576) antagonism. researchgate.net This versatility suggests that this compound could modulate a variety of currently unexplored biological targets. The specific substitution pattern—a fluorine atom and a methoxy (B1213986) group on the phenoxy ring—can further influence target affinity and selectivity. researchgate.netnih.gov

Future research should focus on screening this compound against key protein families implicated in disease. Given that azetidine-containing molecules have recently been identified as potent inhibitors of kinases and signal transducers, this is a logical starting point.

Kinase Inhibitors: Numerous kinase inhibitors incorporate a heterocyclic core. The azetidine moiety in this compound could serve as a hinge-binding motif. Screening against panels of receptor tyrosine kinases (such as MerTK) and cytosolic kinases could uncover novel anticancer or anti-inflammatory activities. nih.gov

STAT Inhibitors: Signal Transducer and Activator of Transcription (STAT) proteins are crucial targets in oncology. Recently, azetidine amides have been reported as potent STAT3 inhibitors. nih.govacs.org Investigating the potential of this compound to disrupt STAT3 dimerization or DNA binding could open new avenues for cancer therapy.

G Protein-Coupled Receptors (GPCRs): GPCRs are the largest family of drug targets. mdpi.com The rigid, three-dimensional structure of the azetidine scaffold is well-suited for interaction with the defined binding pockets of these receptors. nih.gov Screening for activity as an allosteric modulator at various GPCRs, such as those involved in neurological or metabolic disorders, is a promising direction. nih.govmdpi.com

| Potential Target Class | Rationale Based on Related Compounds | Therapeutic Area |

| Receptor Tyrosine Kinases (e.g., MerTK) | Azetidine-benzoxazole derivatives show potent MerTK inhibition. nih.gov | Oncology, Immunology |

| STAT3 | Azetidine-2-carboxamides are potent, direct STAT3 inhibitors. nih.gov | Oncology |

| GPCRs (e.g., Muscarinic Receptors) | Azetidine-based linkers are utilized in potent allosteric modulators for mAChRs. nih.gov | CNS Disorders |

| DNA Polymerase Theta (Polθ) | 3-hydroxymethyl-azetidine derivatives have been identified as novel Polθ inhibitors. nih.gov | Oncology |

Integration with Advanced Drug Delivery Systems

Beyond its intrinsic biological activity, the this compound scaffold can be incorporated into advanced drug delivery systems to enhance therapeutic efficacy and targeting. The secondary amine of the azetidine ring provides a convenient handle for covalent modification without significantly altering the core pharmacophore responsible for target binding.

One of the most promising applications is its use as a linker in Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras) . Azetidine-based carboxylic acids are already used as non-cleavable linkers in the synthesis of ADCs. medchemexpress.commedchemexpress.com The azetidine nitrogen of this compound could be functionalized with a carboxylic acid or other reactive group, allowing it to be conjugated to a monoclonal antibody. This would enable the targeted delivery of a potent cytotoxic agent attached to the other end of the linker.

Similarly, in PROTAC technology, a linker connects a target-binding molecule to a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein. The rigid and compact nature of the azetidine ring makes it an attractive component for optimizing the length and spatial orientation of PROTAC linkers, which is a critical determinant of their efficacy. medchemexpress.com

Future work should involve synthesizing derivatives where the azetidine nitrogen is functionalized with moieties suitable for bio-conjugation, such as maleimides, NHS esters, or alkynes for click chemistry, and evaluating their stability and utility in ADC and PROTAC constructs. glpbio.com

Application in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments"). wikipedia.org The azetidine scaffold is an ideal starting point for FBDD due to its low molecular weight, conformational rigidity, and three-dimensional character. enamine.net

The compound this compound aligns well with the empirical "Rule of Three," a set of guidelines for designing effective fragment libraries. h1.coblogspot.com Its physicochemical properties make it an excellent candidate for inclusion in an FBDD screening collection.

| Property | 'Rule of Three' Guideline | Value for Compound | Compliance |

|---|---|---|---|

| Molecular Weight | < 300 Da | ~183.19 g/mol | Yes |

| cLogP (calculated) | ≤ 3 | ~1.5 | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (amine N-H) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 3 (amine N, ether O, fluorine F) | Yes |

| Rotatable Bonds | ≤ 3 | 2 | Yes |

Data sourced from chemical databases and computational models.

Future FBDD campaigns could utilize this molecule in several ways:

Direct Screening: The entire molecule can be screened as a single fragment to identify initial, low-affinity hits against a biological target.

Fragment Deconstruction: The molecule can be deconstructed into its core components: the 3-phenoxyazetidine (B1367254) scaffold and the 4-fluoro-2-methoxyphenol fragment. Screening these simpler fragments could provide valuable information about which part of the molecule is crucial for binding.

Vector-Based Elaboration: If a hit is identified, the azetidine nitrogen and the open positions on the phenyl ring serve as clear, synthetically accessible vectors for fragment "growing" or "linking" to improve potency and selectivity. h1.coblogspot.com The three-dimensional orientation of these vectors is well-defined by the rigid azetidine core, facilitating structure-based drug design.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Fluoro-2-methoxyphenoxy)azetidine?

Methodological Answer: The synthesis of azetidine derivatives typically involves cyclocondensation or nucleophilic substitution. For example:

- Cyclocondensation : Reacting carboxylic acids with imines using diphosphorus tetraoxide (P₂O₃) as a catalyst can yield azetidinones (β-lactams), which can be further functionalized .

- Nucleophilic Substitution : Substituted phenols (e.g., 4-fluoro-2-methoxyphenol) can react with activated azetidine precursors (e.g., azetidine-3-tosylate) under basic conditions (K₂CO₃, DMF, 80°C) to form the target compound .

Key Data :

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 88 | P₂O₃, toluene, reflux | |

| Nucleophilic Substitution | 72–85 | K₂CO₃, DMF, 80°C, 12 h |

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-O (1250–1300 cm⁻¹) confirm functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent oxidation or photodegradation.

- Purity (>95%) should be verified via HPLC before long-term storage .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Methodological Answer: Discrepancies in yields often arise from:

- Impurity in starting materials : Use HPLC or GC-MS to verify purity of precursors (e.g., 4-fluoro-2-methoxyphenol).

- Solvent effects : Screen polar aprotic solvents (DMF vs. DMSO) to optimize nucleophilic substitution efficiency .

- Catalyst loading : Adjust P₂O₃ concentration (5–10 mol%) to balance reactivity and side reactions .

Q. How to design a structure-activity relationship (SAR) study for azetidine derivatives targeting enzyme inhibition?

Methodological Answer:

- Core modifications : Replace the methoxy group with ethoxy or halogens (Cl, Br) to assess steric/electronic effects .

- Bioisosteric replacements : Substitute the fluoro group with trifluoromethyl (–CF₃) to enhance lipophilicity and binding affinity .

- In vitro assays : Use enzyme inhibition assays (e.g., IC₅₀ determination) with positive controls (e.g., known kinase inhibitors) .

Q. What analytical strategies validate purity and identity in complex reaction mixtures?

Methodological Answer:

Q. How to assess the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 60 minutes .

- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Q. What computational methods predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the azetidine oxygen and fluoro-phenyl π-stacking .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How to troubleshoot low yields in fluorinated azetidine derivatives?

Methodological Answer:

Q. What are the strategies to mitigate toxicity in early-stage development?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.